molecular formula C26H27NO9 B001214 Idarubicin hydrochloride CAS No. 57852-57-0

Idarubicin hydrochloride

Cat. No. B001214
CAS RN: 57852-57-0
M. Wt: 497.5 g/mol
InChI Key: JVHPTYWUBOQMBP-RVFAQHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Idarubicin involves complex chemical processes aimed at achieving its unique anthracycline structure. The synthetic pathway is designed to introduce the hydrochloride moiety, which enhances its solubility and pharmacological activity. Although specific details of the synthesis processes are proprietary, they involve multistep chemical reactions, including the crucial step of removing the methoxy group, which distinguishes Idarubicin from other anthracyclines.

Molecular Structure Analysis

Idarubicin's molecular structure is characterized by its anthracycline framework, with the absence of a methoxy group at position 4, resulting in a more lipophilic compound. This structural modification affects its interaction with DNA, enhancing its intercalative binding to the double helix and affecting the DNA's structural integrity, crucial for its anticancer activity.

Chemical Reactions and Properties

Idarubicin undergoes various chemical reactions, including redox reactions and interactions with DNA. Its redox behavior is pH-dependent and involves the irreversible transfer of electrons and protons, leading to the formation of reactive oxygen species (ROS) that contribute to its antitumor effects. The interaction with DNA is mediated through an intercalative mode, which is supported by spectroscopic analyses revealing a high affinity between Idarubicin and double-stranded DNA​​​​.

Physical Properties Analysis

The physical properties of Idarubicin Hydrochloride, such as solubility, stability, and melting point, are significantly influenced by its hydrochloride salt form. This form enhances its solubility in water and biological fluids, making it more bioavailable for therapeutic applications. The stability of Idarubicin under various conditions, including temperature and pH, is crucial for its storage and handling.

Chemical Properties Analysis

Idarubicin's chemical properties, including its reactivity and interaction with biological macromolecules, are central to its pharmacological efficacy. Its ability to generate ROS through redox reactions and bind to DNA by intercalation are key mechanisms of its action. The compound's lipophilicity, a result of its structural modification, also plays a significant role in its distribution and interaction with cellular membranes.

Scientific Research Applications

  • Acute Lymphocytic Leukemia Treatment : Idarubicin hydrochloride, when combined with vincristine and prednisolone, has been found effective in treating relapsed acute lymphocytic leukemia, showing a 65.0% efficacy rate (Masaoka, Ogawa, Yamada, & Kimura, 1993).

  • Treatment of Acute Myelogenous Leukemia : As a second-generation anthracycline, Idarubicin shows promise in treating adult acute myelogenous leukemia. It offers higher complete remission rates and longer overall survival compared to daunorubicin and cytarabine (Fields & Koeller, 1991).

  • Drug Delivery Improvement : Idarubicin-loaded solid lipid nanoparticles, when administered duodenally, improve the drug's bioavailability and tissue distribution, acting as a prolonged release system (Zara et al., 2002).

  • Oral Administration in Haematological Malignancies : Oral idarubicin shows significant activity in treating various hematological malignancies, making it a convenient option for low-grade malignancies and elderly patients (Keating, 1995).

  • Reduced Cardiotoxicity : Idarubicin may be an effective alternative to standard treatments for acute myelogenous leukemia with potentially reduced cardiotoxicity (Hollingshead & Faulds, 1991).

  • Pharmacokinetics for Acute Myelogenous Leukemia : Idarubicin exhibits promising pharmacokinetics for acute myelogenous leukemia treatment, with higher bioavailability and idarubicinol concentration after intravenous administration (Robert, 1993).

  • Interaction with DNA Topoisomerase II : Its effectiveness in treating acute myelogenous leukemia may be linked to its ability to form persistent topo IIalpha cleavable complexes in leukemia cells (Willmore et al., 2002).

  • Antileukemic Activity in Combination Therapy : Idarubicin, a new derivative of Daunorubicin, exhibits promising antileukemic activity in acute leukemias, potentially more effective than Daunorubicin when combined with other drugs (Carella, Berman, Maraone, & Ganzina, 1990).

  • Cytotoxic Activity Against Tumor Cell Lines : Idarubicinol, its key metabolite, has significantly greater cytotoxic activity against human tumor cell lines than other anthracycline alcohol metabolites (Kuffel, Reid, & Ames, 2004).

  • DNA Damage and Secondary Malignancies : Idarubicin has a more pronounced DNA-damaging effect than mitoxantrone, which could lead to secondary malignancies, while mitoxantrone exhibits lesser genotoxicity in normal lymphocytes (Błasiak, Gloc, & Warszawski, 2002).

  • Interaction with DNA : Idarubicin interacts with DNA, causing structural changes and DNA damage, although no significant purine base oxidation products are observed (Kara, 2014).

  • Variable Plasma Elimination in Pediatric Leukemia : It shows variable plasma elimination in pediatric leukemia patients, but its major metabolite idarubicinol exhibits prolonged elimination, with no significant dose-dependent or schedule-dependent changes in pharmacokinetic parameters (Reid et al., 1990).

  • Bioreductive Activation and Antitumor Effect : Its cytotoxic effects may be due to bioreductive activation by NADPH-cytochrome P450 reductase, generating reactive oxygen species and DNA damage, potentially playing a role in its antitumor effect (Çelik & Arınç, 2009).

  • DNA Binding Mechanism : Idarubicin binds to DNA at the major groove via guanine and cytosine bases, with a moderate binding constant and slight perturbation in the native B-conformation (Charak & Mehrotra, 2013).

  • Improved Drug Retention with EDTA Ion Gradient Method : The novel EDTA ion gradient method improves idarubicin retention in liposomes, resulting in higher drug levels and stability in vitro and in vivo (Gubernator et al., 2010).

  • Drug Monitoring and Pharmacokinetic Investigations : A developed LC-FL method effectively determines idarubicin in human plasma and urine samples, aiding in drug monitoring and pharmacokinetic studies (Maliszewska et al., 2020).

  • Reduction of Cardiotoxicity : Vitamin E and catechin can reduce the toxic effects of idarubicin-induced cardiotoxicity in rats, potentially benefiting patients with acute leukemia (Kalender et al., 2002).

  • Genotoxicity Modulation : Idarubicin's genotoxicity is influenced by reactive oxygen species, and its genotoxic effects may be modulated by vitamins C and E and amifostine (Błasiak et al., 2002).

Safety And Hazards

Idarubicin hydrochloride can be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It should be handled with care to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Idarubicin hydrochloride is approved to be used with other drugs to treat Acute Myeloid Leukemia (AML) in adults . It is also being studied in the treatment of other types of cancer . The potential for reduced cardiac toxicity makes it a promising candidate for future research .

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17-,21+,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPTYWUBOQMBP-RVFAQHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58957-92-9 (Parent)
Record name Idarubicin hydrochloride [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0047797
Record name Idarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idarubicin hydrochloride

CAS RN

57852-57-0
Record name Idarubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57852-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idarubicin hydrochloride [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7S-cis)-9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDARUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV3MDU5IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idarubicin hydrochloride
Reactant of Route 2
Reactant of Route 2
Idarubicin hydrochloride
Reactant of Route 3
Idarubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Idarubicin hydrochloride
Reactant of Route 5
Reactant of Route 5
Idarubicin hydrochloride
Reactant of Route 6
Reactant of Route 6
Idarubicin hydrochloride

Citations

For This Compound
498
Citations
H Zhang, L Ye, JT Stewart - Journal of liquid chromatography & …, 1998 - Taylor & Francis
… The method showed linearity for idarubicin hydrochloride and etoposide in the 2 - 32 and 10 - 160 pg/mL. ranges, respectively. Accuracy and precision were in the 0.1 - 2.9% and 0.1 - …
Number of citations: 15 www.tandfonline.com
SM Fields, JM Koeller - Dicp, 1991 - journals.sagepub.com
… Because of its in vitro activity in leukemic cell lines and Phase I studies of acute leukemia, Phase II and III clinical trials with idarubicin hydrochloride were conducted in patients with …
Number of citations: 31 journals.sagepub.com
RC Turowski, JM Durthaler - American Journal of Hospital …, 1991 - academic.oup.com
… Drugs that were assessed for compatibil ity with idarubicin hydrochloride are listed in Table 1. … Idarubicin hydrochloride" was reconstituted by adding 5 mL of 0.960 Sodium Chloride …
Number of citations: 6 academic.oup.com
E Lu, G Shao, J Ma, Y He, Y Gong, Z Yan, X Sha - Pharmaceutics, 2021 - mdpi.com
… To better simulate clinical practice, marketed idarubicin hydrochloride for injection was used in this research, as well as APIs. Limited by experiment conditions, however, no other IDA …
Number of citations: 3 www.mdpi.com
R Files, AM Files, FDAS Recalls - Age - dailymed.nlm.nih.gov
… Idarubicin Hydrochloride Injection should be given slowly into a freely flowing intravenous … As is the case with other anthracyclines the use of idarubicin Hydrochloride can cause …
Number of citations: 0 dailymed.nlm.nih.gov
GP Zara, A Bargoni, R Cavalli, A Fundarò… - Journal of …, 2002 - Elsevier
… To this microemulsion were added 0.06 mmol of idarubicin hydrochloride with hexadecylphosphate, used as a counterion of idarubicin, in a molar ratio 1:2 (idarubicin/…
Number of citations: 187 www.sciencedirect.com
K Tamura - Seminars in hematology, 1996 - europepmc.org
This phase I trial of idarubicin (IDA) was conducted in 32 patients with acute leukemia and chronic myelogenous leukemia (CML) in blastic crisis (CML/BC) who either had failed to …
Number of citations: 7 europepmc.org
H Li, EM Galon, S Ji, I Zafar, Z Ma, T Do, MM Amer… - Parasitology …, 2023 - Elsevier
Babesia gibsoni is mainly transmitted by hard ticks of the genus Rhipicephalus (R. sanguineus) and Haemaphysalis (H. longicornis), and causes canine babesiosis. Clinical …
Number of citations: 0 www.sciencedirect.com
N Dos Santos, LD Mayer, SA Abraham… - … et Biophysica Acta (BBA …, 2002 - Elsevier
… Idamycin (idarubicin hydrochloride for injection) is manufactured by Pharmacia and Upjohn (Boston, MA, USA) and obtained from the British Columbia Cancer Agency. …
Number of citations: 92 www.sciencedirect.com
Z Zahraei, A Rabbani-Chadegani - European journal of pharmacology, 2007 - Elsevier
The biological activity of an anticancer agent is related to its physicochemical interaction with biological receptors. In the present study we have investigated and compared the affinity …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.